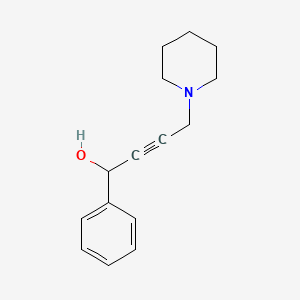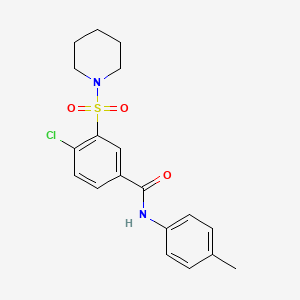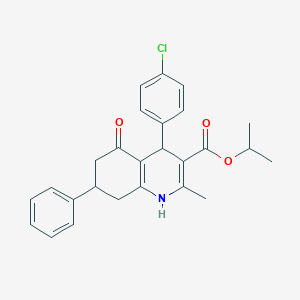
1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-phenyl-4-(1-piperidinyl)-2-butyn-1-ol, commonly known as PB, is a compound that has been extensively studied for its potential use in scientific research. PB is a small molecule that has been shown to have a variety of interesting biological properties, including the ability to interact with certain receptors in the brain and nervous system. In
作用机制
The mechanism of action of PB is not fully understood, but it is believed to involve the interaction with GABA receptors in the brain. PB has been shown to bind to a specific site on these receptors, which leads to a decrease in neuronal excitability. This decrease in excitability is thought to be responsible for the anxiolytic and sedative effects of PB.
Biochemical and Physiological Effects:
PB has been shown to have a variety of biochemical and physiological effects. In animal studies, PB has been shown to increase the levels of GABA in the brain, which leads to a decrease in neuronal excitability. PB has also been shown to have anxiolytic and sedative effects, which make it a potential treatment for anxiety and other neurological disorders.
实验室实验的优点和局限性
One of the main advantages of PB for lab experiments is its ability to selectively interact with GABA receptors in the brain. This makes it a useful tool for studying the role of these receptors in various neurological disorders. However, there are also limitations to the use of PB in lab experiments. For example, PB has a short half-life in the body, which can make it difficult to use in long-term experiments. Additionally, PB can be toxic at high doses, which limits its use in certain types of experiments.
未来方向
There are many potential future directions for research on PB. One area of interest is the development of new PB analogs with improved pharmacological properties. Another area of interest is the study of the role of GABA receptors in various neurological disorders, such as anxiety, depression, and epilepsy. Finally, there is interest in the development of new therapeutic agents based on PB and other GABA receptor modulators.
合成方法
PB can be synthesized using a variety of methods, including the Sonogashira coupling reaction and the Suzuki coupling reaction. The Sonogashira coupling reaction involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a base. The Suzuki coupling reaction involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. Both of these methods have been used successfully to synthesize PB with high yields and purity.
科学研究应用
PB has been studied extensively for its potential use in scientific research. One of the most interesting applications of PB is in the study of GABA receptors in the brain. PB has been shown to interact with GABA receptors in a unique way, which has led to a better understanding of the role of these receptors in the brain. PB has also been studied for its potential use in the treatment of anxiety and other neurological disorders.
属性
IUPAC Name |
1-phenyl-4-piperidin-1-ylbut-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO/c17-15(14-8-3-1-4-9-14)10-7-13-16-11-5-2-6-12-16/h1,3-4,8-9,15,17H,2,5-6,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAYTFMPEMZEEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC#CC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Phenyl-4-(piperidin-1-yl)but-2-yn-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-(butyrylamino)-4-methyl-5-{[(2-phenylethyl)amino]carbonyl}-3-thiophenecarboxylate](/img/structure/B5212945.png)
![2-(3-nitrophenyl)-1,2,2',3',5',6'-hexahydro-3H-spiro[isoquinoline-4,4'-pyran]-3-imine hydrobromide](/img/structure/B5212949.png)
![1-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5212950.png)
![3-benzyl-5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212959.png)

![2-[3-(2-methoxyphenoxy)propoxy]-1,3,5-trimethylbenzene](/img/structure/B5212974.png)
![ethyl N-{[{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}(2-methoxyethyl)amino]carbonyl}glycinate](/img/structure/B5212978.png)
![ethyl 4-[3-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B5212991.png)



![2-isopropyl-1-(mesitylsulfonyl)-3-[(4-methylphenyl)sulfonyl]imidazolidine](/img/structure/B5213021.png)
![11-(4-morpholinyl)-2-nitro-10H-indolo[3,2-b]quinoline](/img/structure/B5213027.png)